3-(2,6-Dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
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Overview
Description
3-(2,6-Dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is an organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 2,6-dimethylphenyl group and a sulfanyl group. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the reaction of 2-aminobenzamide with 2,6-dimethylphenyl isothiocyanate under basic conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the quinazolinone core. The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures (around 80-100°C) to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The quinazolinone core can be reduced to form a dihydroquinazoline derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-(2,6-Dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dimethylphenyl)-3H-quinazolin-4-one: Similar structure but lacks the sulfanyl group.
3-(2,6-Dimethylphenyl)-2-thioxo-2,3-dihydroquinazolin-4-one: Contains a thioxo group instead of a sulfanyl group.
Uniqueness
3-(2,6-Dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to the presence of both the 2,6-dimethylphenyl and sulfanyl groups, which confer specific chemical and biological properties. The combination of these groups enhances its potential as a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2,6-dimethylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-10-6-5-7-11(2)14(10)18-15(19)12-8-3-4-9-13(12)17-16(18)20/h3-9H,1-2H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUNDJWLIXMISZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3=CC=CC=C3NC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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